molecular formula C8H7IO3 B132591 Methyl 3-hydroxy-4-iodobenzoate CAS No. 157942-12-6

Methyl 3-hydroxy-4-iodobenzoate

Cat. No. B132591
M. Wt: 278.04 g/mol
InChI Key: LXCQVWRESZDFGW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-iodobenzoate is a compound that can be associated with various chemical studies, particularly in the context of iodobenzene derivatives and their synthesis. Although the provided papers do not directly discuss methyl 3-hydroxy-4-iodobenzoate, they offer insights into related compounds and their properties, which can be extrapolated to understand the characteristics and reactions of methyl 3-hydroxy-4-iodobenzoate.

Synthesis Analysis

The synthesis of iodobenzene derivatives is highlighted in a study where the reaction of (1E,3E)-1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine forms iodine-substituted benzenes. UV irradiation accelerates this reaction, indicating a potential pathway for synthesizing related compounds such as methyl 3-hydroxy-4-iodobenzoate . This suggests that similar methods could be employed for the synthesis of methyl 3-hydroxy-4-iodobenzoate, with the possibility of using UV irradiation to enhance the reaction rate.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal and molecular structures of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid were determined using X-ray crystal analysis, revealing strong intramolecular hydrogen bonds that fix the carbonyl groups' orientation . Similarly, the structure of methyl 4-hydroxybenzoate was analyzed, showing a 3D framework formed via extensive intermolecular hydrogen bonding . These studies suggest that methyl 3-hydroxy-4-iodobenzoate may also exhibit significant intramolecular and intermolecular interactions, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile has been studied, leading to the formation of a benzofuran derivative . This indicates that compounds with hydroxy and carboxylic groups on the benzene ring can undergo electrochemical reactions to form new structures. Methyl 3-hydroxy-4-iodobenzoate, with its hydroxy group and iodine substituent, may also participate in similar electrochemical reactions, potentially leading to novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-hydroxybenzoate, a structurally similar compound to methyl 3-hydroxy-4-iodobenzoate, have been analyzed using computational calculations and experimental techniques. The study found a correlation between the experimental FT-IR spectrum and the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . This approach could be applied to methyl 3-hydroxy-4-iodobenzoate to determine its physical and chemical properties, such as reactivity and stability.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 3-hydroxy-4-iodobenzoate is involved in the difluoromethylation process, a key step in the production of certain pharmaceutical compounds (Sperry & Sutherland, 2011).
  • This compound is also used in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics, demonstrating its utility in the creation of complex molecular structures (Laak & Scharf, 1989).
  • It has been used in base-catalyzed heterocyclization processes to create various N-hydroxy lactams, highlighting its versatility in organic synthesis (Vasilevskii et al., 2014).

Analytical and Physical Chemistry

  • The study of methyl 3-hydroxy-4-iodobenzoate in single crystal form, like methyl 4-hydroxybenzoate, provides insights into the crystal packing and intermolecular interactions, which are important for understanding its physical properties and potential applications in various fields (Sharfalddin et al., 2020).

Novel Applications and Studies

  • The compound has been identified in natural products like the New Zealand liverwort Trichocolea hatcheri, suggesting its role in the natural synthesis of complex organic molecules (Baek et al., 1998).
  • It is also involved in the preparation of hypervalent iodine reagents, which are significant in various oxidation processes in organic chemistry (Yusubov et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-hydroxy-3-iodobenzoate, suggests that it is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

methyl 3-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCQVWRESZDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439009
Record name methyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4-iodobenzoate

CAS RN

157942-12-6
Record name methyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-4-iodobenzoate
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Record name 3-Hydroxy-4-iodobenzoic acid methyl ester
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

59 ml (1.10 mol, 2.4 eq) of sulfuric acid are added to a solution of 121 g (0.458 mol, 1 eq) of methyl 3-hydroxy-4-iodobenzoic acid in 700 ml of methanol. The reaction mixture is refluxed for 6 days. The methanol is evaporated off and the reaction medium is then poured into water and extracted with ethyl acetate. The organic phases are combined, washed with water and dried over sodium sulfate. The solvent is concentrated and the solid obtained is filtered off and dried. 88.56 g of methyl 3-hydroxy-4-iodobenzoate are obtained in the form of white crystals. Yield=70%
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methyl 3-hydroxy-4-iodobenzoic acid
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121 g
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700 mL
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Synthesis routes and methods II

Procedure details

Overall, 61.31 g of 3-hydroxy-4-iodobenzoic acid are obtained in the form of a white solid. 47 g (150 mmol) of this 3-hydroxy-4-iodobenzoic acid are placed in 300 mL of methanol and 6.13 g (35.6 mmol) of para-toluenesulfonic acid are added. The reaction mixture is heated at 70° C. for 48 hours.— The reaction is stopped by addition of 11 of water. The precipitated product is filtered off and rinsed with water to neutral pH. 37.4 g (76%) of methyl 3-hydroxy-4-iodobenzoate are obtained in the form of a beige-colored powder.
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47 g
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Synthesis routes and methods III

Procedure details

A solution of methyl 4-amino-3-hydroxybenzoate (1 eq.) in THF was diluted with aqueous HCl 3N and cooled to 0° C. Sodium nitrite (1.1 eq.) in H2O was added over 5 min. The reaction mixture was stirred for 25 min at 0° C. and then a solution of potassium iodide (4 eq.) in H2O was added in one portion, and stirred for 15 min. The reaction mixture was partitioned between water and EtOAc, the organic layer was washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM) to afford methyl 3-hydroxy-4-iodobenzoate.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
F Ni, J Li - Synthesis, 2012 - thieme-connect.com
… rt and then concentrated to provide crude methyl 3-hydroxy-4-iodobenzoate (740.0 g) as a … CO 3 (646.0 g, 4.7 mol) and methyl 3-hydroxy-4-iodobenzoate (740.0 g, obtained in last step) …
Number of citations: 18 www.thieme-connect.com
RAC Leao, VD Pinho, AS Coelho, CD Buarque… - 2011 - Wiley Online Library
… The oxyarylation of compound 1c with the electron-deficient methyl 3-hydroxy-4-iodobenzoate (3c) and 2-iodo-5-nitrophenol (3e) using catalyst 5 under microwave irradiation conditions …
MBI Gabra - 2015 - search.proquest.com
Atropisomerism is a form of chirality that arises from hindered rotation around a bond resulting in rotational isomers that are non-superimposable mirror image (enantiomers). Even …
Number of citations: 0 search.proquest.com
SA Bakunov, SM Bakunova, AS Bridges… - Journal of medicinal …, 2009 - ACS Publications
… 4-Hydroxy-3-iodobenzonitrile 49 and methyl 3-hydroxy-4-iodobenzoate 50 were prepared from 4-cyanophenol and 3-hydroxybenzoic acid, respectively, as previously described. (8) …
Number of citations: 35 pubs.acs.org
Q Yang, H Alper - The Journal of Organic Chemistry, 2010 - ACS Publications
… When methyl 3-hydroxy-4-iodobenzoate was used as the substrate for the reaction with phenyl acetylene, the anticipated product was obtained in 79% yield (Table 2, entry 10). Thus, …
Number of citations: 138 pubs.acs.org
Z Xia, O Khaled, V Mouriès-Mansuy… - The Journal of …, 2016 - ACS Publications
A new method for the arylative cyclization of o-alkynylphenols with aryldiazonium salts via dual photoredox/gold catalysis is described. The reaction proceeds smoothly at room …
Number of citations: 100 pubs.acs.org
FA Almalki, W Sun, ME Light, DC Harrowven - Tetrahedron, 2020 - Elsevier
… To a solution of methyl 3-hydroxy-4-iodobenzoate 14 (13.8 g, 49.6 mmol) in acetone (500 mL) at RT was added K 2 CO 3 (20.7 g, 149.8 mmol) and iodomethane (12.4 mL, 199 mmol). …
Number of citations: 1 www.sciencedirect.com
P Diaz, SS Phatak, J Xu, FR Fronczek… - ChemMedChem …, 2009 - Wiley Online Library
… Methyl 3-hydroxy-4-iodobenzoate (1.5 g, 5.4 mmol) was submitted to the same procedure described above for the preparation of 10 a. Evaporation of the solvent and of the remaining …
KA McDaniel - 2022 - search.proquest.com
Dearomative functionalization methods are highly sought-after for their ability to efficiently transform simple, planar aromatics to more complex, three-dimensional structures. We …
Number of citations: 3 search.proquest.com
Á Sinai, Á Mészáros, Á Balogh, M Zwillinger… - Synthesis, 2017 - thieme-connect.com
… Prepared according to the general procedure from 4-iodotoluene (109.0 mg, 0.50 mmol) and methyl 3-hydroxy-4-iodobenzoate (152.9 mg, 0.55 mmol, 1.10 equiv). The crude product …
Number of citations: 14 www.thieme-connect.com

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